molecular formula C10H15ClN2O2 B2912152 2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride CAS No. 2287281-56-3

2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride

Cat. No.: B2912152
CAS No.: 2287281-56-3
M. Wt: 230.69
InChI Key: LRFMOIIREXYEAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride is a chemical compound belonging to the class of heterocyclic organic compounds. It features an imidazo[1,2-a]pyridine core structure with an ethyl group at the 2-position and a carboxylic acid group at the 6-position, forming a hydrochloride salt.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with readily available starting materials such as ethylamine, formaldehyde, and acetic acid.

  • Reaction Steps: The synthesis involves multiple steps, including condensation reactions, cyclization, and hydrochloride formation.

  • Industrial Production Methods: On an industrial scale, the compound is synthesized using optimized reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and advanced purification techniques.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can occur at various positions on the imidazo[1,2-a]pyridine ring.

  • Common Reagents and Conditions: Reagents like hydrochloric acid, sodium hydroxide, and various organic solvents are commonly used. Reaction conditions are typically controlled to favor the desired product formation.

  • Major Products Formed: The reactions can yield a variety of products, including oxidized or reduced derivatives, and substituted analogs.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Medicine: Research is ongoing to explore its use in drug development, particularly for treating infections and inflammatory conditions. Industry: The compound finds applications in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. It may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system .

Comparison with Similar Compounds

  • 2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride: Similar core structure but different substituents.

  • Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride: Similar heterocyclic core with variations in functional groups.

  • (S)-2-Ethyl-6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid: Similar structure with a methyl group at the 6-position.

Properties

IUPAC Name

2-ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.ClH/c1-2-8-6-12-5-7(10(13)14)3-4-9(12)11-8;/h6-7H,2-5H2,1H3,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFMOIIREXYEAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN2CC(CCC2=N1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.